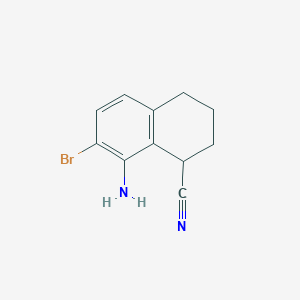

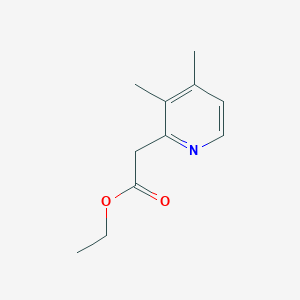

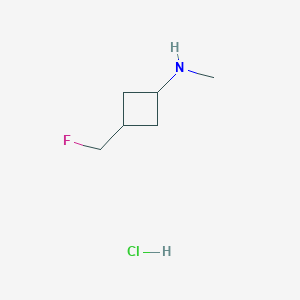

![molecular formula C18H16O4 B14852977 (6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)

(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Przewaquinone C is a naturally occurring compound, classified as a secondary metabolite of the plant Przewalskia tangutica. It is known for its distinctive red crystalline appearance and is soluble in ethanol and chloroform, but only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antibacterial properties .

Preparation Methods

Przewaquinone C can be obtained through extraction and purification from the plant Przewalskia tangutica. A commonly used method involves ultrasonic-assisted extraction followed by separation and purification techniques to achieve high purity . This method is favored for its efficiency in isolating the compound from the plant matrix.

Chemical Reactions Analysis

Przewaquinone C undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are common examples.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Przewaquinone C has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying redox reactions and the synthesis of quinone derivatives.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: The compound’s antibacterial properties are being investigated for use in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which Przewaquinone C exerts its effects involves several molecular targets and pathways. For instance, its anticancer effects are thought to be mediated through the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 signaling pathways . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Przewaquinone C is structurally related to other tanshinones, such as tanshinone I and tanshinone IIA, which are also derived from the Salvia miltiorrhiza plant . These compounds share similar biological activities, including anti-inflammatory and anticancer properties. Przewaquinone C is unique in its specific molecular structure and the particular pathways it influences, making it a distinct compound within this class.

Similar compounds include:

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

These compounds, like Przewaquinone C, are known for their therapeutic potential and are subjects of extensive research in traditional Chinese medicine and modern pharmacology .

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3/t18-/m0/s1 |

InChI Key |

JVRKHBLVECIWMZ-SFHVURJKSA-N |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)O |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

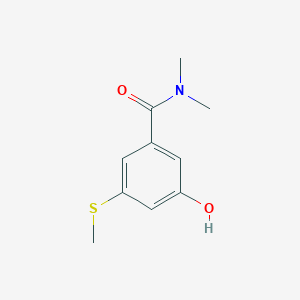

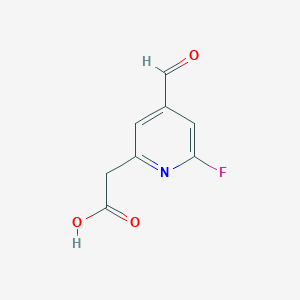

![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)